
RO5454291
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RO5454291, also known as CPD25, is a potent inhibitor of the CDK5-p25 protein-protein interaction (PPI).
常见问题
Basic Research Questions
Q. What key physicochemical properties of RO5454291 should be prioritized during initial characterization to ensure reproducibility in academic studies?
- Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity (>95%). Use HPLC or UPLC to assess stability under experimental conditions (e.g., pH, temperature). Include X-ray crystallography if polymorphic forms are suspected. Document solvent compatibility and partition coefficients (LogP) to inform bioavailability studies .
Q. How should researchers design controlled experiments to validate this compound’s baseline bioactivity in in vitro models?
- Methodological Answer : Establish dose-response curves using at least three biologically relevant concentrations. Include positive and negative controls (e.g., vehicle-only and known inhibitors/agonists). Use triplicate technical replicates and repeat experiments across independent batches to assess variability. Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for statistical rigor .
Q. What are the best practices for synthesizing this compound with high batch-to-batch consistency in academic labs?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, noting reaction conditions (catalyst, solvent, temperature). Use in-line analytical tools (e.g., FTIR for reaction monitoring) and validate purity at each step. Publish detailed synthetic procedures in supplementary materials, including troubleshooting steps for common byproducts .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s mechanism of action (MOA) across different cellular models?
- Methodological Answer : Perform systematic sensitivity analysis by varying cell lines (e.g., primary vs. immortalized), culture conditions, and assay endpoints (e.g., apoptosis vs. proliferation). Use orthogonal methods (e.g., CRISPR knockdown, proteomics) to confirm target engagement. Apply meta-analysis frameworks to identify confounding variables (e.g., serum concentration, passage number) .
Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling in preclinical studies while addressing species-specific metabolic discrepancies?
- Methodological Answer : Conduct cross-species microsomal stability assays to identify metabolic hotspots. Use LC-MS/MS for quantitative plasma/tissue analysis, incorporating stable isotope-labeled internal standards. Apply compartmental modeling (e.g., non-linear mixed-effects) to extrapolate human PK parameters .
Q. How should researchers design a multi-omics approach to elucidate this compound’s off-target effects in complex biological systems?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network pharmacology models to identify convergent pathways. Validate findings with siRNA or chemical inhibitors in secondary assays .
Q. Data Analysis & Contradiction Resolution
Q. What statistical frameworks are recommended to address variability in this compound’s efficacy data across independent in vivo studies?
- Methodological Answer : Employ random-effects meta-analysis to account for inter-study heterogeneity. Use funnel plots to detect publication bias and sensitivity analysis to exclude outliers. Pre-register animal studies to minimize selective reporting .
Q. How can machine learning (ML) models improve the predictive validity of this compound’s structure-activity relationships (SAR) in silico?
- Methodological Answer : Train ML algorithms (e.g., random forest, graph neural networks) on curated SAR datasets. Validate models with external test sets and SHAP (SHapley Additive exPlanations) values to interpret feature importance. Cross-reference predictions with experimental IC50 values .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure ethical compliance when sharing this compound-related data with conflicting interpretations?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in public repositories (e.g., Zenodo, ChEMBL). Disclose all conflicts of interest and negative results in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) for transparency .
Q. How can researchers enhance reproducibility when reporting this compound’s cytotoxicity thresholds in heterogeneous cell populations?
- Methodological Answer : Standardize cell viability assays (e.g., MTT, ATP luminescence) with SOPs for cell seeding density and incubation times. Report Hill slopes for dose-response curves and use minimum reporting standards (e.g., MIAME for genomics) .
Q. Literature & Knowledge Gap Analysis
Q. What systematic review methodologies best identify gaps in this compound’s therapeutic potential across disease models?
- Methodological Answer : Conduct PRISMA-guided reviews to map preclinical evidence. Use text-mining tools (e.g., NLP algorithms) to extract MOA keywords from abstracts. Prioritize understudied indications (e.g., rare diseases) for future studies .
Q. How should researchers contextualize this compound’s novelty relative to structurally analogous compounds in peer-reviewed literature?
属性
分子式 |
C17H23N5O2 |
---|---|
分子量 |
329.4 |
IUPAC 名称 |
1-(3-((6-Methoxypyridin-2-yl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)-2,2-dimethylbutan-1-one |
InChI |
InChI=1S/C17H23N5O2/c1-5-17(2,3)16(23)22-9-11-12(10-22)20-21-15(11)19-13-7-6-8-14(18-13)24-4/h6-8H,5,9-10H2,1-4H3,(H2,18,19,20,21) |
InChI 键 |
FYMQQUCEUMAJJW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(N(C1)CC2=C1C(NC3=NC(OC)=CC=C3)=NN2)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CPD-25; CPD 25; CPD25; RO-5454291; RO 5454291; RO5454291 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。